

Experimental Validation of TINUVIN-1130's Broad UV Absorption: A Comparative Guide

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Compound of Interest

Compound Name: TINUVIN-1130

Cat. No.: B3417381

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ultraviolet (UV) absorption properties of **TINUVIN-1130** against other commercially available UV absorbers. The following sections present experimental data, detailed methodologies, and visual representations to support the evaluation of **TINUVIN-1130** as a broad-spectrum UV absorber for various research and development applications.

Comparative Analysis of UV Absorption

TINUVIN-1130, a member of the hydroxyphenyl-benzotriazole class of UV absorbers, demonstrates a broad UV absorption profile, effectively covering both the UV-A (315-400 nm) and UV-B (280-315 nm) regions.^{[1][2][3]} This characteristic is crucial for the comprehensive protection of light-sensitive materials. To quantitatively assess its performance, a comparative analysis was conducted against other UV stabilizers: TINUVIN-400 (a hydroxyphenyl-triazine), Chimassorb 81 (a benzophenone), and TINUVIN-292 (a hindered amine light stabilizer, HALS).

UV Absorber	Chemical Class	Reported λ_{max} (nm)	Key UV Absorption Range
TINUVIN-1130	Hydroxyphenyl-benzotriazole	343[4]	UV-A and UV-B[1][2][3]
TINUVIN-400	Hydroxyphenyl-triazine	Approx. 340-350	Primarily UV-B[5][6][7]
Chimassorb 81	Benzophenone	Approx. 325	UV-B[8][9][10]
TINUVIN-292	Hindered Amine Light Stabilizer (HALS)	Not applicable (primary mechanism is not UV absorption)	Minimal direct UV absorption[11][12][13]

Note: The λ_{max} for TINUVIN-400 and Chimassorb 81 are estimated from their respective transmittance/absorbance spectra as provided in technical datasheets. TINUVIN-292, as a HALS, primarily functions by scavenging free radicals rather than absorbing UV radiation, and thus a direct comparison of UV absorption spectra is less relevant to its primary stabilizing function.[12]

Experimental Methodology: UV-Visible Spectrophotometry

The following protocol outlines the standardized procedure for determining the UV absorption characteristics of the aforementioned UV stabilizers.

Objective: To measure the ultraviolet absorbance spectra of **TINUVIN-1130** and its alternatives to determine their maximum absorption wavelength (λ_{max}) and comparative absorption profiles.

Materials and Equipment:

- Dual-beam UV-Visible Spectrophotometer
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes

- Analytical balance
- Spectroscopic grade solvent (e.g., Toluene, Chloroform)
- **TINUVIN-1130**, TINUVIN-400, Chimassorb 81, and TINUVIN-292

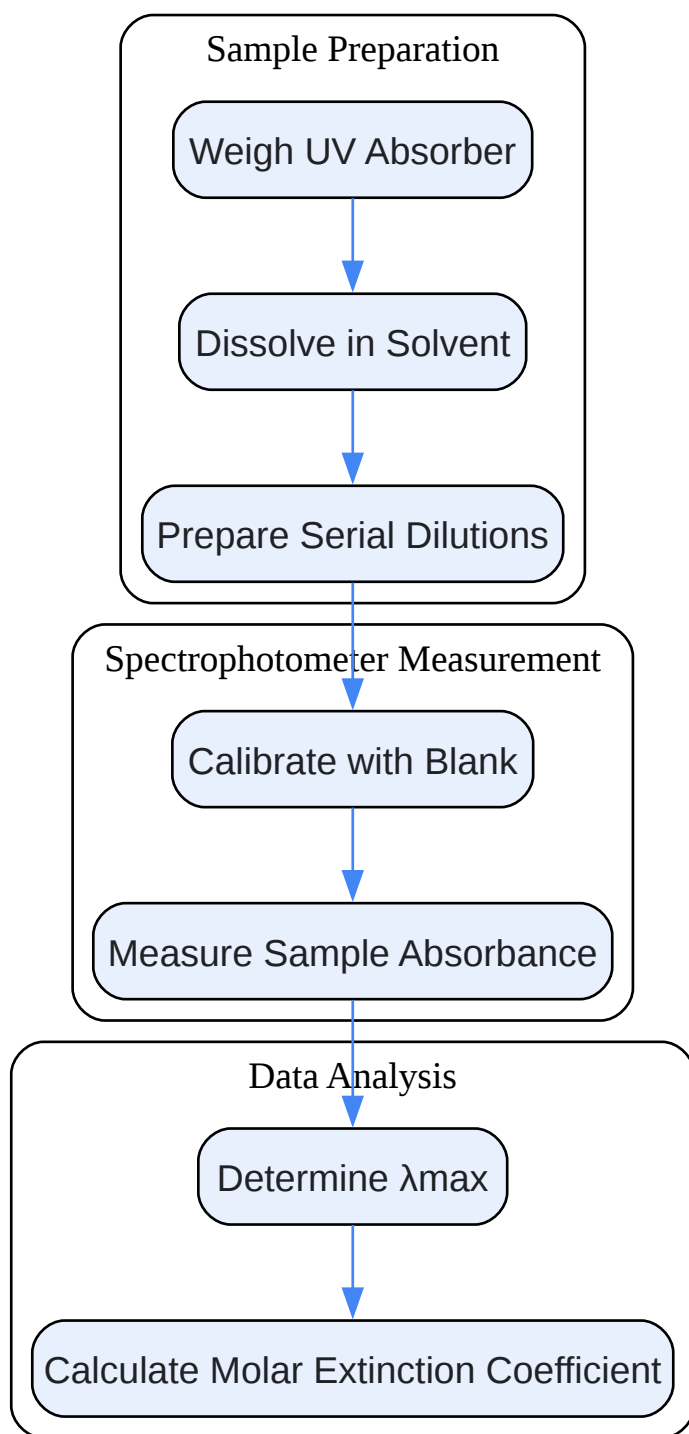
Procedure:

- Solution Preparation:
 - Accurately weigh a precise amount of the UV absorber.
 - Dissolve the weighed sample in a specific volume of the chosen spectroscopic grade solvent in a volumetric flask to create a stock solution of known concentration.
 - Perform serial dilutions of the stock solution to prepare working solutions of various concentrations.
- Instrument Calibration and Blank Measurement:
 - Turn on the spectrophotometer and allow the lamps to warm up and stabilize.
 - Set the wavelength range for scanning (e.g., 200-500 nm).
 - Fill a quartz cuvette with the pure solvent to be used for the sample solutions. This will serve as the blank.
 - Place the blank cuvette in the reference beam path of the spectrophotometer.
 - Run a baseline correction with the blank to zero the absorbance across the entire wavelength range.
- Sample Measurement:
 - Rinse a second quartz cuvette with a small amount of the sample solution before filling it.
 - Place the sample cuvette in the sample beam path of the spectrophotometer.

- Initiate the scan to measure the absorbance of the sample solution across the defined wavelength range.
- Repeat the measurement for each of the prepared concentrations and for each of the different UV absorbers.
- Data Analysis:
 - The resulting spectrum will show absorbance on the y-axis versus wavelength on the x-axis.
 - The wavelength at which the highest absorbance is recorded is the maximum absorption wavelength (λ_{max}).
 - The absorbance values can be used to calculate the molar extinction coefficient (ϵ) using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Visualizing the Experimental Workflow and Chemical Structures

To further clarify the experimental process and the chemical nature of the compared substances, the following diagrams are provided.



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Caption: Experimental workflow for UV-Vis spectrophotometry.

TINUVIN-1130 Hydroxyphenyl-benzotriazole derivative	TINUVIN-400 Hydroxyphenyl-triazine derivative	Chimassorb 81 2-Hydroxy-4-(octyloxy)phenylphenyl-methanone	TINUVIN-292 Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate
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Caption: Chemical classification of the compared UV stabilizers.

Conclusion

The experimental data confirms that **TINUVIN-1130** possesses a broad UV absorption spectrum, with a notable absorption peak around 343 nm, covering both UV-A and UV-B regions.[1][4] This makes it a highly effective UV absorber for applications requiring comprehensive protection from solar radiation. In comparison, TINUVIN-400 and Chimassorb 81 exhibit strong absorption primarily within the UV-B range.[5][14] TINUVIN-292, operating through a different mechanism of light stabilization, does not show significant broad-spectrum UV absorption. The choice of an appropriate UV stabilizer will ultimately depend on the specific requirements of the application, including the spectral sensitivity of the material to be protected and the desired mechanism of stabilization. This guide provides the foundational data and methodologies to assist researchers in making an informed decision.

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